molecular formula C24H27N3O7S B1679752 PG 116800 CAS No. 291533-11-4

PG 116800

Cat. No.: B1679752
CAS No.: 291533-11-4
M. Wt: 501.6 g/mol
InChI Key: JAYVKNDQKXUNOJ-UHFFFAOYSA-N
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Description

PG-530742, also known as PG-116800, is an orally active inhibitor of matrix metalloproteinases. Matrix metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components. PG-530742 has high affinity for matrix metalloproteinases 2, 3, 8, 9, 13, and 14, while having substantially lower affinity for matrix metalloproteinases 1 and 7 . This compound has been investigated for its potential use in treating conditions such as osteoarthritis and cardiovascular diseases .

Preparation Methods

The synthesis of PG-530742 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

PG-530742 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: PG-530742 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. .

Scientific Research Applications

Mechanism of Action

PG-530742 exerts its effects by selectively inhibiting certain matrix metalloproteinases that are implicated in the degradation of cartilage and other extracellular matrix components. By inhibiting these enzymes, PG-530742 potentially limits cartilage degradation and disease progression. The molecular targets of PG-530742 include matrix metalloproteinases 2, 3, 8, 9, 13, and 14. The pathways involved in its mechanism of action include the inhibition of enzyme activity, leading to reduced degradation of extracellular matrix components .

Comparison with Similar Compounds

PG-530742 is unique in its high affinity for specific matrix metalloproteinases, particularly matrix metalloproteinases 2, 3, 8, 9, 13, and 14. Similar compounds include other matrix metalloproteinase inhibitors such as:

Properties

PG-530742 selectively inhibits certain matrix metalloproteinases: In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13.

CAS No.

291533-11-4

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

2-[[4-[(4-methoxybenzoyl)amino]phenyl]sulfonylamino]-6-morpholin-4-ylhex-4-ynoic acid

InChI

InChI=1S/C24H27N3O7S/c1-33-20-9-5-18(6-10-20)23(28)25-19-7-11-21(12-8-19)35(31,32)26-22(24(29)30)4-2-3-13-27-14-16-34-17-15-27/h5-12,22,26H,4,13-17H2,1H3,(H,25,28)(H,29,30)

InChI Key

JAYVKNDQKXUNOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(CC#CCN3CCOCC3)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PG-116800;  PG-530742;  PGE-7113313;  PG 116800;  PG 530742;  PGE 7113313;  PG116800;  PG530742;  PGE7113313

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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